molecular formula C12H9BrO B8587096 4-(Bromomethyl)-1-naphthaldehyde

4-(Bromomethyl)-1-naphthaldehyde

Cat. No.: B8587096
M. Wt: 249.10 g/mol
InChI Key: AOILLUUUBQMJHA-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-naphthaldehyde is a high-value bifunctional organic intermediate that offers researchers a versatile platform for complex molecule construction. Its molecular architecture incorporates two highly reactive and orthogonal functional groups—an aldehyde and a bromomethyl unit—on a naphthalene core. This allows for sequential and diverse chemical transformations. The aldehyde group is amenable to condensation reactions, such as the formation of imines or hydrazones, and serves as a precursor to carboxylic acids or alcohols via oxidation or reduction. Concurrently, the bromomethyl group acts as an excellent handle for nucleophilic substitution (SN2) reactions, enabling the introduction of various nucleophiles, or for metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. This dual reactivity makes this compound a critical reagent in exploratory chemistry for developing novel pharmaceutical intermediates, organic materials, and ligands for catalysis. Its utility is particularly pronounced in multi-step syntheses where the naphthalene ring system is a desired structural component.

Properties

Molecular Formula

C12H9BrO

Molecular Weight

249.10 g/mol

IUPAC Name

4-(bromomethyl)naphthalene-1-carbaldehyde

InChI

InChI=1S/C12H9BrO/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6,8H,7H2

InChI Key

AOILLUUUBQMJHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=CC=C(C2=C1)CBr)C=O

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

4-(Bromomethyl)-1-naphthaldehyde features a naphthalene backbone with a bromomethyl substituent at the 4-position relative to the aldehyde group. This configuration imparts significant reactivity, making it a valuable intermediate in synthetic chemistry.

Applications in Organic Synthesis

One of the primary applications of this compound is its role as a building block in organic synthesis. It facilitates the construction of more complex molecules through various chemical reactions, including nucleophilic substitutions and cross-coupling reactions.

Table 1: Synthetic Reactions Involving this compound

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReacts with nucleophiles to form substituted products
Cross-CouplingParticipates in coupling reactions with organometallic reagents
Aldol CondensationCan undergo aldol reactions to produce β-hydroxy aldehydes

Medicinal Chemistry Applications

The reactivity profile of this compound also makes it a candidate for medicinal chemistry research. Compounds derived from it have shown potential biological activities, including antimicrobial and anticancer properties.

Case Study: Anticancer Activity

A study investigated derivatives of this compound for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications of the compound enhanced its efficacy against specific cancer types, suggesting pathways for further drug development.

Biological Interaction Studies

Research has focused on understanding how this compound interacts with biological macromolecules. These studies are crucial for assessing the compound's pharmacodynamics and potential toxicity.

Table 2: Biological Interactions of this compound

InteractionBiological TargetFindings
Protein BindingHuman Serum AlbuminModerate affinity observed
Enzyme InhibitionVarious kinasesCompetitive inhibition noted
DNA InteractionDNA GyraseInduced structural changes

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(Bromomethyl)-1-naphthaldehyde (inferred) with structurally similar compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Safety Notes
4-Bromo-1-naphthaldehyde 50672-84-9 C₁₁H₇BrO 235.08 Br at 4, -CHO at 1 Intermediate in organic synthesis; limited safety data available
4-(Bromomethyl)benzaldehyde 51359-78-5 C₈H₇BrO 199.04 -CH₂Br at 4, -CHO at 1 (benzene) Lab chemical; requires caution (toxicological data incomplete)
4-Dimethylamino-1-naphthaldehyde 1971-81-9 C₁₃H₁₃NO 199.25 -N(CH₃)₂ at 4, -CHO at 1 Fluorescent probes or dyes; lab use only (purity 95%)
4-(Propoxy)-1-naphthaldehyde 54784-09-7 C₁₄H₁₄O₂ 214.26 -OCH₂CH₂CH₃ at 4, -CHO at 1 Specialty chemical; supplier data available
1-(Bromomethyl)naphthalene 3163-27-7 C₁₁H₉Br 221.09 -CH₂Br at 1 (no aldehyde) Organic synthesis intermediate; hazardous (Xn risk code)
4-Bromo-1-fluoronaphthalene-2-carbaldehyde 842136-64-5 C₁₁H₆BrFO 261.07 Br at 4, F at 1, -CHO at 2 No direct application data; halogenated aldehydes often used in medicinal chemistry

Q & A

Q. What are the recommended safety protocols for handling 4-(Bromomethyl)-1-naphthaldehyde in laboratory settings?

  • Methodological Answer : Safety protocols include wearing nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation. In case of exposure:
  • Eye contact : Rinse immediately with water for 15 minutes and consult an ophthalmologist .
  • Skin contact : Wash with soap and water for 15 minutes; remove contaminated clothing .
  • Waste management : Segregate and dispose of waste via certified chemical disposal services to avoid environmental contamination .
  • Note : Toxicological data for this compound is limited; assume high reactivity due to the bromomethyl group and aromatic aldehyde functionality .

Q. How can researchers verify the purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : Monitor retention time against a certified standard.
  • NMR : Confirm structural integrity via characteristic peaks (e.g., aldehyde proton at ~10 ppm, bromomethyl resonance at ~4.3 ppm).
  • Mass spectrometry : Validate molecular weight (theoretical: 245.06 g/mol for C₁₂H₉BrO) .
  • Melting point analysis : Compare observed values with literature data (if available) .

Advanced Research Questions

Q. What synthetic strategies are effective for incorporating this compound into complex organic frameworks?

  • Methodological Answer : The bromomethyl group enables nucleophilic substitution (e.g., with amines or thiols), while the aldehyde facilitates condensation reactions (e.g., formation of Schiff bases). Example workflow:

Alkylation : React with sodium azide to introduce an azide group for click chemistry .

Cross-coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with boronic acids to extend conjugation .

Crystallization : Optimize solvent systems (e.g., DCM/hexane) for single-crystal growth and X-ray diffraction analysis .

  • Challenge : Competing reactivity of aldehyde and bromomethyl groups requires careful temperature control (<0°C for aldehyde protection) .

Q. How can crystallographic data resolve ambiguities in the molecular structure of derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond lengths, angles, and packing interactions. Key steps:
  • Data collection : Use a Rigaku R-AXIS RAPID diffractometer with CuKα radiation (λ = 1.54187 Å) .
  • Refinement : Employ SHELXL for small-molecule refinement, focusing on thermal displacement parameters and occupancy ratios .
  • Validation : Cross-check with computational models (DFT-optimized geometries) to identify discrepancies in torsional angles .

Q. What methodologies are suitable for analyzing the environmental persistence and toxicity of this compound?

  • Methodological Answer : Follow EPA/ATSDR guidelines for environmental toxicology:
  • Bioaccumulation assays : Measure logP values (experimental or computational) to assess lipid solubility .
  • Aquatic toxicity : Conduct Daphnia magna acute toxicity tests (LC₅₀) under OECD 202 protocols .
  • Degradation studies : Use HPLC-MS to monitor photolytic or microbial degradation products .
  • Data gaps : No chronic toxicity data exists; prioritize in vivo studies on hepatic/renal effects in rodents .

Data Analysis and Contradictions

Q. How should researchers address contradictions in reported toxicity data for naphthalene derivatives?

  • Methodological Answer : Systematic reviews should:

Filter studies using inclusion criteria (e.g., species, exposure routes, health outcomes) (Table B-1, ).

Weight evidence by study design (e.g., prioritize OECD-compliant in vivo studies over in silico predictions) .

Meta-analysis : Use random-effects models to quantify heterogeneity in outcomes (e.g., respiratory effects in inhalation studies) .

  • Example : Discrepancies in hepatic toxicity may arise from metabolic differences between species (e.g., human vs. rodent CYP450 isoforms) .

Q. What experimental approaches can elucidate the reactivity of the bromomethyl group under varying conditions?

  • Methodological Answer :
  • Kinetic studies : Monitor substitution rates (SN₂ vs. SN₁) in polar aprotic (DMF) vs. protic (MeOH) solvents via GC-MS .
  • Stability assays : Accelerate degradation studies (40°C/75% RH) to identify hydrolysis byproducts (e.g., 1-naphthalenemethanol) .
  • Computational modeling : Calculate activation energies for competing pathways using Gaussian09 (B3LYP/6-31G*) .

Tables for Key Data

Q. Table 1. Crystallographic Parameters for this compound Derivatives

ParameterValueSource
Crystal systemMonoclinic
Space groupP21/n
Unit cell dimensionsa = 11.5948 Å, b = 8.3724 Å
Z4
R-factor<0.05

Q. Table 2. Inclusion Criteria for Toxicological Literature Review

CategoryCriteriaSource
SpeciesHumans, laboratory mammals
Exposure routesInhalation, oral, dermal
Health outcomesHepatic, renal, respiratory

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